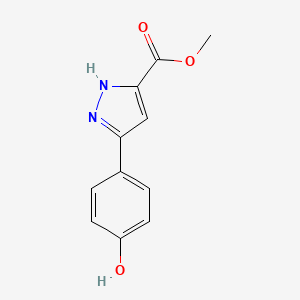

3-(4-羟基苯基)-1H-吡唑-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is a root exudate that functions as a nitrification inhibitor and as a modulator of the root system architecture by inhibiting primary root elongation and promoting lateral root formation . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .

Chemical Reactions Analysis

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is known to modulate the expression of phenylpropanoid metabolism-related genes in perilla roots and leaves. In addition to modulating carbon/nitrogen metabolism, many genes involved in phenylpropanoid metabolism were also modulated by Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate .科学研究应用

Nitrification Inhibition

“Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate” (MHPP) is a root exudate that functions as a nitrification inhibitor . It reduces nitrogen loss by suppressing soil nitrification, which is a process mediated by ammonia-oxidizing bacteria .

Modulation of Root System Architecture

MHPP also modulates the root system architecture (RSA) . It inhibits primary root elongation and promotes lateral root formation .

Interference with Auxin Signaling

MHPP interferes with auxin signaling via the NO/ROS pathway . It elevates the levels of auxin expression and signaling by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Induction of Nitric Oxide and Reactive Oxygen Species

MHPP induces the production of nitric oxide (NO) and promotes reactive oxygen species (ROS) accumulation in root tips . Suppressing the accumulation of NO or ROS alleviates the inhibitory effect of MHPP on primary root elongation .

Modulation of Plant Growth and Secondary Metabolite Accumulation

MHPP modulates plant growth and secondary metabolite accumulation by inducing metabolic changes . It reduces primary root growth but markedly induces lateral root formation in perilla seedlings .

Preparation of G Protein-Coupled Receptor 40 Agonists

MHPP can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .

Enzymatic Coupling of Saccharides to Protein

MHPP may be used in the enzymatic coupling of saccharides to protein .

Improvement of Medicinal Ingredients in Perilla Plants

MHPP improves the contents of medicinal ingredients in perilla plants . The application of MHPP may represent a useful strategy for medicinal plant cultivation .

作用机制

Target of Action

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate, also known as MHPP, primarily targets the Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.

Mode of Action

MHPP interacts with its target, MIF, to inhibit its function . .

Biochemical Pathways

MHPP is known to modulate the nitrification process in soil . Nitrification is a crucial part of the nitrogen cycle, where ammonia is oxidized to nitrite and then to nitrate. By inhibiting this process, MHPP reduces nitrogen loss in the soil, thereby improving nitrogen use efficiency .

Pharmacokinetics

It’s known that the compound’s action is influenced by the presence of ammonium ions in the environment .

Result of Action

MHPP has been found to modulate plant growth and root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . It also induces metabolic changes in plants, leading to differential accumulation of secondary metabolites .

Action Environment

The action of MHPP is influenced by environmental factors such as soil pH and clay content . For instance, MHPP showed different levels of nitrification inhibition in acidic and calcareous soils . Furthermore, the presence of ammonium ions in the environment is necessary for MHPP’s action .

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)10-6-9(12-13-10)7-2-4-8(14)5-3-7/h2-6,14H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJXOFPMZYYNNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B604263.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604274.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)

![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)

![4-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604284.png)